![molecular formula C11H13N3O B2897139 2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol CAS No. 1247808-03-2](/img/structure/B2897139.png)
2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the triazole family and is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Agricultural and Medicinal Chemistry
2-(1H-1,2,4-triazol-1-yl)ethanols, including variants like 2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol, have garnered attention in both agricultural and medicinal chemistry. They exhibit herbicidal and antifungal activities, with research focusing on developing versatile methods for synthesizing these substituted triazoles (Lassalas et al., 2017).
Thermoresponsive Polymers
Ionic polypeptides bearing p-tolyl pendants and 3-methyl-1,2,3-triazolium linkages have been synthesized, demonstrating reversible upper critical solution temperature (UCST)-type phase behaviors in alcohol/water binary solvent mixtures. These compounds, related to 2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol, exhibit potential applications in material sciences due to their unique interaction with solvents and temperature-responsive properties (Li et al., 2017).
Solvatochromic Studies
Solvatochromic studies on derivatives, such as 4-tolyl-1,2,4-triazol-1-ium compounds, have been conducted to understand their interactions in binary solvent mixtures of water with ethanol and methanol. These studies are crucial for comprehending the solvation and interaction dynamics of such compounds in various solvent environments (Dorohoi et al., 2021).
Luminescent Materials
Quinoline-triazoles, including 2-((4-(p-tolyl)-1H-1,2,3-triazol-1-yl)methyl)quinoline, have been prepared and studied for their hydrogen-bonding interactions and luminescent properties. These materials are thermally stable and exhibit blue-green emissive properties, indicating potential applications in optical materials and sensors (Bai et al., 2017).
Corrosion Inhibition
Triazole compounds, including those related to 2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol, have been synthesized and applied in the formation of protective self-assembled membranes against copper corrosion. Their efficacy in inhibiting corrosion demonstrates their potential in material protection and engineering applications (Li et al., 2018).
properties
IUPAC Name |
2-[1-(4-methylphenyl)triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9-2-4-11(5-3-9)14-8-10(6-7-15)12-13-14/h2-5,8,15H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXZLGAIEJVTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.